4-nitro-N-[2-[(4-nitrobenzoyl)amino]phenyl]benzamide
Description
4-nitro-N-[2-[(4-nitrobenzoyl)amino]phenyl]benzamide is an organic compound with the molecular formula C20H14N4O6 and a molecular weight of 406.358 g/mol . This compound is characterized by the presence of nitro groups and benzamide moieties, making it a significant molecule in various chemical and biological research fields.
Properties
Molecular Formula |
C20H14N4O6 |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
4-nitro-N-[2-[(4-nitrobenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H14N4O6/c25-19(13-5-9-15(10-6-13)23(27)28)21-17-3-1-2-4-18(17)22-20(26)14-7-11-16(12-8-14)24(29)30/h1-12H,(H,21,25)(H,22,26) |
InChI Key |
XLLSAFDUMYKCBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[2-[(4-nitrobenzoyl)amino]phenyl]benzamide typically involves the reaction of 4-nitrobenzoic acid with 2-aminobenzamide under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis involving coupling reactions and purification techniques such as recrystallization or chromatography would be applicable.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[2-[(4-nitrobenzoyl)amino]phenyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: The major product would be the corresponding diamine derivative.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
4-nitro-N-[2-[(4-nitrobenzoyl)amino]phenyl]benzamide is used in several scientific research applications:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigating its interactions with biological molecules and potential as a biochemical probe.
Medicine: Exploring its potential as a pharmacophore in drug design and development.
Industry: Limited industrial applications, primarily used in research and development settings.
Mechanism of Action
The mechanism of action of 4-nitro-N-[2-[(4-nitrobenzoyl)amino]phenyl]benzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The benzamide moiety may also play a role in binding to proteins or enzymes, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-N-(4-((2-nitrobenzoyl)amino)phenyl)benzamide
- 3-Nitro-N-(4-((3-nitrobenzoyl)amino)phenyl)benzamide
- 4-Nitro-N-(3-((4-nitrobenzoyl)amino)phenyl)benzamide
Uniqueness
4-nitro-N-[2-[(4-nitrobenzoyl)amino]phenyl]benzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. The presence of two nitro groups and the specific arrangement of the benzamide moieties contribute to its distinct properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
